![molecular formula C19H16Cl2N2O2S2 B2586855 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine CAS No. 338955-53-6](/img/structure/B2586855.png)

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

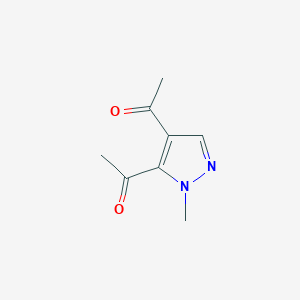

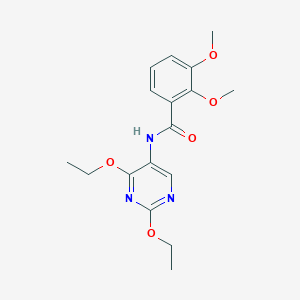

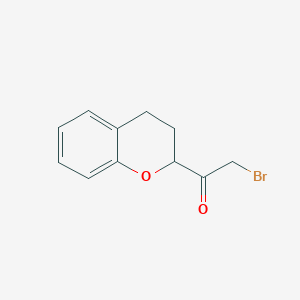

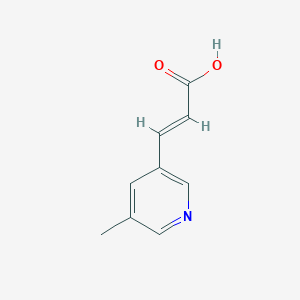

The compound “2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine” has a molecular formula of C19H16Cl2N2O2S2 . It is a unique chemical that is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H16Cl2N2O2S2 . The exact spatial arrangement of these atoms, known as the compound’s conformation, can be determined using techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, such detailed information is not available in the search results.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Typically, the reactivity of a compound like this would depend on various factors including its functional groups, the conditions under which it’s stored, and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. Unfortunately, these specific details for “2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine” are not available in the search results .Applications De Recherche Scientifique

Heterocyclic Systems and Biological Activities

Heterocyclic compounds, particularly those with a pyrimidine nucleus, have shown a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties. The synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, including those related to the chemical structure , has been pursued for their potential biological applications. Simple and efficient methods have been developed for their synthesis, showcasing their relevance in pharmaceutical research and development Bassyouni & Fathalla, 2013.

Crystal Structure and Cytotoxic Activity

The synthesis and crystal structure analysis of novel thiopyrimidine derivatives have contributed significantly to understanding the relationship between molecular structure and biological activity. These compounds, derived from the structural framework , have been evaluated for their cytotoxic activity against various cancer cell lines, providing insights into their potential as chemotherapeutic agents Stolarczyk et al., 2018.

Spectroscopic Investigation and Chemotherapeutic Potential

Spectroscopic techniques, including FT-IR and FT-Raman, have been employed to investigate compounds with structures similar to 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine. These studies not only elucidate the molecular geometry and vibrational wave numbers but also assess the molecule's stability, charge delocalization, and potential as chemotherapeutic agents through molecular docking studies Alzoman et al., 2015.

Chemiluminescence and Synthetic Applications

Research into the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds opens new avenues for the use of these molecules in analytical and synthetic chemistry. Such studies contribute to a deeper understanding of the reactivity and potential applications of these chemical entities in the development of novel materials and sensors Watanabe et al., 2010.

Antifolate Inhibitors and Antitumor Activity

The synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to the molecule of interest, has highlighted their potential as nonclassical antifolate inhibitors of thymidylate synthase. These compounds show promise as antitumor and antibacterial agents, demonstrating the therapeutic potential of such chemical frameworks Gangjee et al., 1996.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2S2/c1-24-14-5-7-15(8-6-14)27-18-17(25-2)10-22-19(23-18)26-11-12-3-4-13(20)9-16(12)21/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJLMBUOKITRGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2586772.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2586783.png)

![2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2586785.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile](/img/structure/B2586786.png)

![ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2586790.png)

![(E)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2586791.png)

![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2586794.png)